2-Chloro-5-fluorophenyl cyclohexyl ketone
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Overview
Description
2-Chloro-5-fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H14ClFO It is a ketone derivative characterized by the presence of both chloro and fluoro substituents on the phenyl ring, along with a cyclohexyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-5-fluorobenzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Chloro-5-fluorophenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorophenyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenyl cyclohexyl ketone
- 2-Bromo-5-fluorophenyl cyclohexyl ketone
- 2-Chloro-5-methylphenyl cyclohexyl ketone
Uniqueness
2-Chloro-5-fluorophenyl cyclohexyl ketone is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the cyclohexyl ketone structure provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKYGZGIKSYYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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